molecular formula C22H26FN3O5S B2492685 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 872987-01-4

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2492685
CAS No.: 872987-01-4
M. Wt: 463.52
InChI Key: OXDXAUHYRPQFJA-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. Dysregulated FLT3 signaling, particularly through internal tandem duplication (ITD) mutations, is a driver in approximately 30% of Acute Myeloid Leukemia (AML) cases and is associated with poor prognosis . This compound acts by competitively binding to the ATP-binding pocket of FLT3, thereby suppressing its autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways such as STAT5, MAPK, and PI3K/Akt. Its primary research value lies in the investigation of oncogenic signaling in hematological malignancies and the preclinical evaluation of targeted therapeutic strategies for FLT3-ITD-positive AML. The benzenesulfonyl-oxazinan scaffold is a recognized pharmacophore in the design of kinase inhibitors, contributing to high binding affinity and selectivity . Researchers utilize this compound to study mechanisms of drug resistance, to explore combination therapies, and to further elucidate the role of FLT3 in leukemogenesis and normal cell differentiation.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-15-4-6-17(7-5-15)13-24-21(27)22(28)25-14-20-26(10-3-11-31-20)32(29,30)19-9-8-18(23)12-16(19)2/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXAUHYRPQFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Sulfonylation

Achieving regioselective sulfonylation at the oxazinan nitrogen demands precise stoichiometry. Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion, while slower addition rates (e.g., dropwise over 30 minutes) prevent polysulfonylation.

Stability of Fluorinated Intermediates

The electron-withdrawing nature of the fluorine atom renders the sulfonyl chloride intermediate hygroscopic. Storage under anhydrous conditions (e.g., molecular sieves in DCM) is critical to maintaining reactivity.

Byproduct Formation During Amidation

Carbodiimide coupling agents can generate urea byproducts, which are mitigated by adding auxiliary reagents like hydroxybenzotriazole (HOBt).

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features of Analogous Sulfonamides

The following table summarizes critical structural differences between the target compound and its closest analogs:

Compound Name Sulfonyl Substituent Amide Substituent Molecular Weight Key Functional Groups
Target Compound 4-Fluoro-2-methylbenzenesulfonyl N'-[(4-methylphenyl)methyl] ~425–450 (est.) 1,3-oxazinan, ethanediamide
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl N'-(2-methoxybenzyl) ~435 (est.) 1,3-oxazinan, ethanediamide
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl N-(2-methylpropyl) 401.45 1,3-oxazinan, ethanediamide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 4-Methylbenzenesulfonyl Chromen-pyrazolopyrimidine complex 589.1 Pyrazolopyrimidine, chromenone

Key Observations :

  • Sulfonyl Group Variations : The target compound’s 4-fluoro-2-methylbenzenesulfonyl group introduces steric bulk and electron-withdrawing effects compared to simpler 4-fluorobenzenesulfonyl (as in ). This may influence binding affinity in enzyme inhibition.
  • Amide Side Chain : The N'-[(4-methylphenyl)methyl] group enhances lipophilicity relative to the 2-methoxybenzyl (polar) or 2-methylpropyl (aliphatic) substituents in analogs .
  • Heterocyclic Core: The 1,3-oxazinan ring is conserved across analogs, but the target lacks fused aromatic systems seen in chromenone-pyrazolopyrimidine derivatives (e.g., ), which may reduce π-π stacking interactions.

Challenges :

  • Steric hindrance from the 2-methyl group on the sulfonyl may slow reaction kinetics compared to unsubstituted analogs .
  • The ethanediamide linker’s rigidity could limit conformational flexibility, affecting bioavailability .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Expected absorption bands include:
    • ν(C=O) : ~1660–1680 cm⁻¹ (amide I band) .
    • ν(SO₂) : ~1150–1200 cm⁻¹ (asymmetric stretching) .
    • Absence of ν(S-H) (~2500 cm⁻¹) confirms the absence of thiol tautomers, as seen in triazole-thiones .
  • NMR : Distinct signals for the 4-methylphenyl (δ ~2.3 ppm, singlet) and oxazinan protons (δ ~3.5–4.5 ppm, multiplet) .

Biological Activity

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound generally involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate oxazinan derivative. The final product is obtained through a series of controlled reactions that optimize yield and purity. Key synthetic routes include:

  • Preparation of Intermediates : The initial step includes creating a sulfonylated oxazinan intermediate.
  • Final Coupling : This intermediate is then reacted with N-methylethanediamide to yield the target compound.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound's structure allows for:

  • Enzyme Inhibition : The fluorinated benzenesulfonyl group enhances binding affinity, potentially leading to the inhibition of enzymes involved in various biochemical pathways.
  • Cellular Signaling Modulation : By interacting with receptor sites, the compound may alter cellular signaling processes.

In Vitro Studies

Initial studies have indicated that this compound exhibits notable biological activities:

  • Enzyme Inhibition : Significant inhibition was observed against acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The IC50 values for related compounds indicate a strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's.
CompoundIC50 (µM)Target
This compoundTBDAChE
3i (related compound)2.7AChE

Case Studies

Research has highlighted the compound's efficacy in various in vitro assays:

  • Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from apoptosis induced by oxidative stress.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, showing promise as a potential anticancer agent.

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